molecular formula C16H14N4O6S2 B2888022 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868219-02-7

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2888022
CAS No.: 868219-02-7
M. Wt: 422.43
InChI Key: VIEDCSHWNPGKAK-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic heterocyclic organic compound designed for advanced research applications. This molecule features a 4,5-dihydro-1H-imidazole core, a structure known for its versatility in medicinal chemistry, which is functionalized with both a 4-nitrobenzenesulfonyl group and a (3-nitrophenyl)methylsulfanyl moiety. The presence of these nitro-aromatic groups is significant as they are often associated with redox activity and can enhance interactions with biological targets. Research Applications and Potential Value The primary research value of this compound lies in the exploration of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Structurally similar imidazole derivatives have demonstrated notable biological activities. For instance, compounds with a comparable dihydroimidazole scaffold and nitrophenyl groups have been investigated for their efficacy against various bacterial strains, including E. coli and S. aureus . Furthermore, related hybrids incorporating nitroimidazole and other heterocyclic pharmacophores are a active area of investigation in the development of novel antibacterial agents to combat drug-resistant pathogens . The nitroaromatic components in this compound suggest a potential mechanism of action that may involve enzymatic reduction within microbial or cancer cells, generating cytotoxic radical species that can cause DNA damage and inhibit synthesis, a mechanism well-documented for nitroimidazole antibiotics like Metronidazole . Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis or as a candidate for in vitro biological screening against a panel of microbial and cell lines. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S2/c21-19(22)13-4-6-15(7-5-13)28(25,26)18-9-8-17-16(18)27-11-12-2-1-3-14(10-12)20(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDCSHWNPGKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable dihydroimidazole precursor reacts with 3-nitrophenylmethylsulfanyl and 4-nitrophenylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dihydroimidazole core may also play a role in stabilizing the compound’s conformation, enhancing its biological activity.

Comparison with Similar Compounds

Core Structure and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogues from the evidence:

Compound Name / ID Core Structure Substituents Notable Features Reference
Target Compound 4,5-Dihydroimidazole 1: 4-Nitrobenzenesulfonyl; 2: 3-Nitrophenylmethyl sulfanyl Dual nitro groups; sulfonyl and sulfanyl functionalities; partially saturated core
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4,5-Dihydroimidazole 1: 4-Nitrobenzoyl; 2: 3-Trifluoromethylbenzyl sulfanyl Nitro and trifluoromethyl groups; ketone instead of sulfonyl
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 2: 2-Chlorobenzyl sulfanyl Chloro substituent; lacks nitro groups
2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate Unsaturated imidazolium 2: 3-Nitrophenyl; 4,5: Phenyl Charged imidazolium core; nitro group on phenyl
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole Unsaturated imidazole 2: 4-Nitrophenyl; 4,5: Phenyl Fully unsaturated core; nitro group at position 2

Electronic and Steric Effects

  • Sulfur Functionalities : The sulfonyl group in the target compound offers stronger electron withdrawal and hydrogen-bonding capacity than the sulfanyl or thioether groups in compounds like or .

Biological Activity

1-(4-Nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Molecular Formula : C15H14N4O4S
  • CAS Number : 847170-51-8
  • Molecular Weight : 358.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to generate reactive intermediates that can disrupt cellular processes, such as DNA synthesis and repair. The sulfonyl group may enhance binding affinity to target proteins or enzymes, influencing their activity and stability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated for its cytotoxic potency on human cancer cell lines using the MTT assay. Results indicated an IC50 value in the range of 2.38–8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
Cell LineIC50 (µM)Reference
SISO2.38
RT-1123.77
Other Lines5.37–8.13

Induction of Apoptosis

The compound has been shown to induce apoptosis in treated cells, characterized by increased early and late apoptotic markers as assessed by flow cytometry. Specifically:

  • Early Apoptosis : Approximately 10.2% of SISO cells showed early signs of apoptosis at the IC50 concentration.
  • Late Apoptosis : This percentage increased significantly when the concentration was doubled, indicating dose-dependent apoptotic induction .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have demonstrated antimicrobial activity against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Methodology : Antimicrobial efficacy was evaluated using the Kirby-Bauer disc diffusion method, with results showing comparable effectiveness to standard antibiotics like ciprofloxacin .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to the target compound:

  • Study on Cancer Cell Lines : A study evaluated various imidazole derivatives for their anticancer properties, revealing that modifications in substituents significantly affected their potency against different cancer types .
  • Antimicrobial Efficacy : Research focusing on the synthesis and evaluation of imidazole derivatives demonstrated promising results against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Imidazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Reaction of the imidazole intermediate with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Thioether Formation : Alkylation with (3-nitrophenyl)methyl mercaptan using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in THF .

  • Critical Parameters :
  • Temperature Control : Low temperatures during sulfonylation reduce nitro group degradation.
  • pH Management : Basic conditions (pH 8–9) stabilize intermediates during cyclocondensation .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons adjacent to sulfonyl (δ 7.8–8.2 ppm) and nitrophenyl groups (δ 8.5–8.8 ppm). Compare with analogous imidazole derivatives .
  • IR Spectroscopy : Confirm sulfonyl (SO₂, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Crystallography :
  • Use SHELXL for refinement of X-ray diffraction data. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • R-factor < 0.05 for high-resolution data .
  • Purity Analysis : HPLC (C18 column, acetonitrile/water 70:30) to verify >98% purity .

Advanced Research Questions

Q. How do the electronic effects of the nitro groups influence the compound's reactivity in subsequent chemical modifications?

  • Methodological Answer :
  • Nitro as Electron-Withdrawing Group (EWG) :
  • Sulfonylation Reactivity : Enhances electrophilicity of the sulfonyl group, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Thioether Stability : Stabilizes intermediates via resonance, reducing side reactions during alkylation .
  • Experimental Validation :
  • Compare reactivity with non-nitro analogs (e.g., methoxy-substituted derivatives) using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What strategies can resolve contradictions in biological activity data between different studies on similar imidazole derivatives?

  • Methodological Answer :
  • Data Discrepancy Analysis :

Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize variability .

Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .

Structural Confirmation : Re-evaluate crystallographic data (via SHELXL) to ensure no polymorphism or solvate formation .

  • Case Study : A 2025 study resolved conflicting cytotoxicity data by identifying a hidden hydrate form in one batch .

Q. How can computational chemistry be integrated to predict the compound's interaction with biological targets or optimize reaction pathways?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Key steps:

Prepare ligand (compound) and receptor (PDB ID: 1Tqn) files.

Simulate binding affinities; prioritize poses with ΔG < -8 kcal/mol .

  • Reaction Pathway Optimization :
  • ICReDD Framework : Combine quantum chemical calculations (Gaussian 16, DFT/B3LYP) with experimental feedback to identify low-energy pathways for synthesis .
  • Example: A 2024 study reduced reaction steps from 5 to 3 by optimizing nitro group positioning via computational modeling .

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